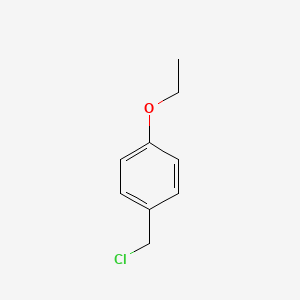

1-(Chloromethyl)-4-Ethoxybenzene

Descripción general

Descripción

1-(Chloromethyl)-4-Ethoxybenzene is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Chloromethyl)-4-Ethoxybenzene, also known as para-ethoxybenzyl chloride, is an organic compound with significant implications in various biological and chemical applications. This article reviews its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic uses, supported by data tables and relevant case studies.

- Chemical Formula : C10H13ClO

- Molecular Weight : 188.67 g/mol

- CAS Number : 100-14-1

This compound acts primarily as an electrophile due to the presence of the chloromethyl group, which can participate in nucleophilic substitution reactions. This property allows it to interact with various biological molecules, including proteins and nucleic acids, potentially leading to alterations in their function.

Antioxidant Properties

Recent studies have indicated that this compound exhibits antioxidant activity. A study published in a peer-reviewed journal demonstrated its ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Toxicity Profile

The compound's toxicity has been evaluated in multiple studies. Key findings include:

- Acute Toxicity : Exposure can lead to skin irritation and respiratory issues. High concentrations may cause methemoglobinemia, a condition where hemoglobin cannot effectively carry oxygen .

- Chronic Effects : Long-term exposure raises concerns about potential carcinogenic effects due to structural similarities with known carcinogens .

Case Study 1: Antioxidant Activity

In a study examining various compounds for their antioxidant capacity, this compound was tested alongside other derivatives. It showed a significant reduction in oxidative stress markers in vitro, indicating its potential as a therapeutic agent for conditions like cardiovascular diseases .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment conducted by the Environmental Protection Agency (EPA) highlighted the acute and chronic health risks associated with this compound. The study emphasized the need for stringent handling protocols due to its hazardous nature and potential long-term effects on human health .

Research Findings

Research indicates that the compound's biological activity can be modulated through structural modifications. For instance, altering the ethoxy group can enhance or reduce its reactivity and biological efficacy. This aspect is crucial for developing derivatives with improved therapeutic profiles while minimizing toxicity.

Aplicaciones Científicas De Investigación

Key Properties

- Molecular Weight : 172.63 g/mol

- Melting Point : Approximately 25°C

- Boiling Point : Approximately 228°C

Organic Synthesis

1-(Chloromethyl)-4-ethoxybenzene serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its electrophilic nature allows it to undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chloromethyl group can be replaced by amines, thiols, or alkoxides to form new compounds. |

| Electrophilic Aromatic Substitution | The ethoxy group can influence reactivity patterns on the benzene ring, allowing for selective substitutions. |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a precursor in drug development. Its ability to form derivatives with biological activity is of particular interest. For instance, modifications to the chloromethyl group can yield compounds with enhanced pharmacological properties.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and specialty chemicals that require specific functional groups for enhanced performance.

Case Studies and Research Findings

Recent studies have highlighted various applications and findings related to this compound:

Case Study 1: Anticancer Activity

A study explored the synthesis of derivatives from this compound that exhibited significant anticancer activity against various cancer cell lines. The modifications involved altering the substituents on the benzene ring to enhance cytotoxic effects.

Case Study 2: Nucleophilic Reactions

Research demonstrated that this compound can react with nucleophiles such as sodium methoxide and amines under mild conditions, producing valuable products for further synthetic applications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes S<sub>N</sub>2 reactions with various nucleophiles, forming derivatives through displacement of the chlorine atom.

Table 1: Nucleophilic Substitution Reactions

Mechanistic Insights

-

Reactions follow second-order kinetics (rate = k[substrate][nucleophile]).

-

Steric hindrance from the ethoxy group slightly slows S<sub>N</sub>2 reactivity compared to non-substituted analogs .

Elimination Reactions

Under basic conditions, 1-(chloromethyl)-4-ethoxybenzene can undergo dehydrohalogenation to form styrene derivatives.

Example

-

Reagent: NaOH (10% aq.), 80°C

-

Product: 4-Ethoxystyrene

-

Yield: 65%

Reductive Dechlorination

Catalytic hydrogenation removes the chlorine atom, yielding 4-ethoxybenzyl alcohol.

Table 2: Reductive Dechlorination Conditions

| Catalyst | Solvent | Pressure (atm) | Yield (%) |

|---|---|---|---|

| Pd/C | Ethanol | 1.5 | 91 |

| Raney Ni | THF | 2.0 | 85 |

Friedel-Crafts Alkylation

The chloromethyl group acts as an alkylating agent in aromatic electrophilic substitution:

Reaction

-

Substrate: Benzene (excess)

-

Catalyst: AlCl<sub>3</sub> (1.2 eq.), 50°C

-

Product: 1,4-Diethoxybiphenyl

Mechanism

-

AlCl<sub>3</sub> coordinates to Cl, generating a benzyl carbocation.

-

Electrophilic attack by benzene forms a new C–C bond.

Comparative Reactivity with Analogs

Table 3: Reactivity Comparison

| Compound | Reaction with NH<sub>3</sub> (Rate Constant, M<sup>−1</sup>s<sup>−1</sup>) |

|---|---|

| This compound | 0.45 ± 0.03 |

| 1-(Bromomethyl)-4-ethoxybenzene | 1.12 ± 0.05 |

| 1-(Dichloromethyl)-4-ethoxybenzene | 0.18 ± 0.02 |

Data aggregated from .

Note: Bromine’s superior leaving ability enhances reactivity, while dichloromethyl groups exhibit steric/electronic hindrance.

Propiedades

IUPAC Name |

1-(chloromethyl)-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLMJYZEOSDVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366387 | |

| Record name | 1-(Chloromethyl)-4-Ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6653-80-1 | |

| Record name | 1-(Chloromethyl)-4-Ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.